
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Glucopyranuronic acid methyl ester, 2,3,4-triacetate, D- (GPMET) is a naturally occurring sugar derivative which is found in the human body, as well as in a variety of plants and animals. GPMET is a versatile compound, which has a wide range of applications in the scientific and medical fields. It is a key component in many synthetic and biotechnological processes, and has been used for the synthesis of a variety of compounds. GPMET has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis of Glycosides
“Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-” can be used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis.
Prodrug Synthesis
This compound can be used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. They are typically used to improve how a drug is absorbed, distributed, metabolized, and excreted.
Oligosaccharide Synthesis
It can be used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates which consist of three to ten monosaccharides (simple sugars) and they are often found on the plasma membrane of cells where they play a role in cell–cell recognition.
Bioactive Molecule Metabolite Synthesis
This compound can be used in the synthesis of metabolites of bioactive molecules . These metabolites can have their own bioactivity, often affecting the drug response in humans.
Drug Delivery Systems
Hyaluronic acid, a naturally occurring polysaccharide present in extracellular matrices, can be synthesized from glucuronic acid . Hyaluronic acid has been used in the development of drug delivery systems due to its unique physico-chemical characteristics .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves the protection of the hydroxyl groups on glucose, oxidation to form the uronic acid, and subsequent esterification and acetylation reactions to form the final compound.", "Starting Materials": ["D-glucose", "methanol", "acetic anhydride", "sodium hydroxide", "pyridine", "acetic acid", "sodium chlorite", "acetic acid"], "Reaction": ["1. Protect the hydroxyl groups on glucose by reacting with methanol in the presence of sodium hydroxide to form methyl glucoside.", "2. Oxidize the methyl glucoside to form the uronic acid using sodium chlorite in acetic acid.", "3. Esterify the uronic acid with methanol and acetic anhydride in the presence of pyridine to form methyl glucopyranuronic acid methyl ester.", "4. Acetylate the remaining hydroxyl groups on the methyl glucopyranuronic acid methyl ester using acetic anhydride in the presence of pyridine to form Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-."] } | |
CAS RN |
3082-95-9 |
Product Name |
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |
Molecular Formula |
C13H18O10 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
InChI Key |
CLHFNXQWJBTGBL-HTGOSZRMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
synonyms |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



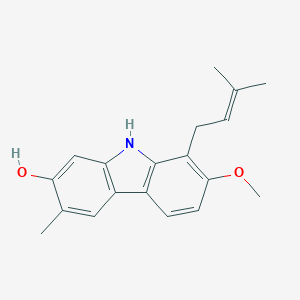
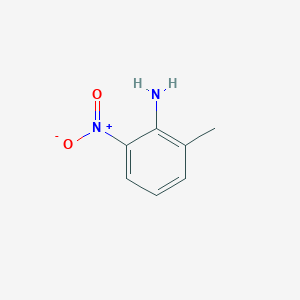

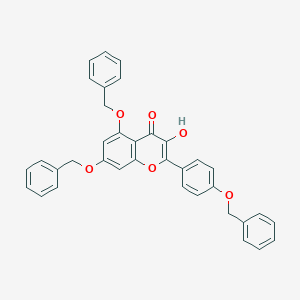
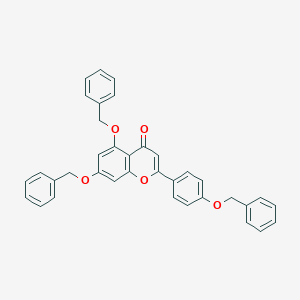
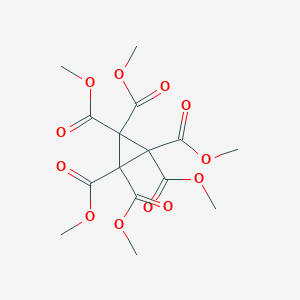
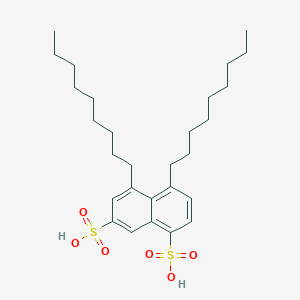

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)


![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

